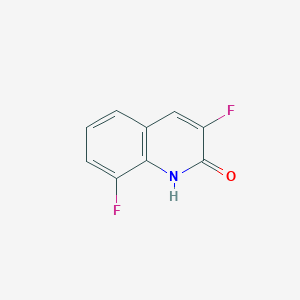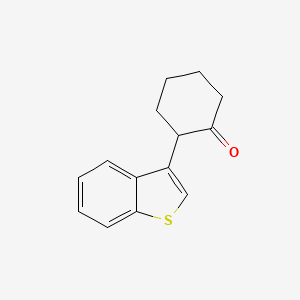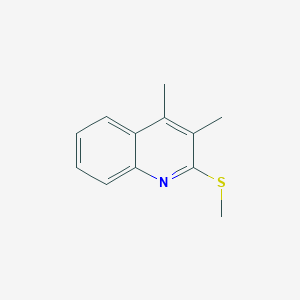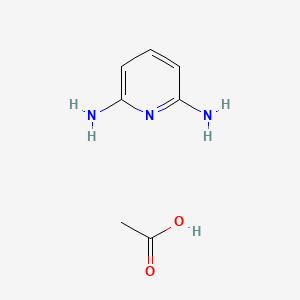
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole ring fused with a trimethoxyphenyl group, making it a molecule of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one typically involves the following steps:
Starting Materials: Indole and 2,3,4-trimethoxybenzaldehyde.
Condensation Reaction: The indole is reacted with 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding intermediate.
Aldol Condensation: The intermediate undergoes aldol condensation with a suitable enone, such as crotonaldehyde, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and selectivity for certain targets. Overall, the compound’s effects are mediated through its ability to influence cellular signaling pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-indol-3-yl)-1-phenylbut-2-en-1-one: Lacks the trimethoxy groups, which may result in different biological activities.
3-(1H-indol-3-yl)-1-(3,4-dimethoxyphenyl)but-2-en-1-one: Contains fewer methoxy groups, potentially altering its chemical properties and reactivity.
3-(1H-indol-3-yl)-1-(2,4,5-trimethoxyphenyl)but-2-en-1-one: Different substitution pattern on the phenyl ring, which may affect its interactions with molecular targets.
Uniqueness
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of three methoxy groups on the phenyl ring may enhance its solubility, stability, and interactions with biological targets.
Eigenschaften
CAS-Nummer |
184963-77-7 |
|---|---|
Molekularformel |
C21H21NO4 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C21H21NO4/c1-13(16-12-22-17-8-6-5-7-14(16)17)11-18(23)15-9-10-19(24-2)21(26-4)20(15)25-3/h5-12,22H,1-4H3 |
InChI-Schlüssel |
OLCDTBLXXYJOMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C1=C(C(=C(C=C1)OC)OC)OC)C2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)



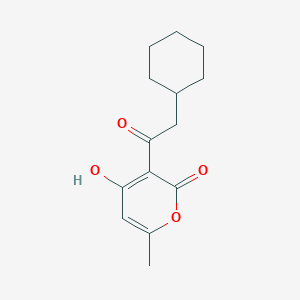
![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
